3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride
Description
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride is a quinoline-based derivative characterized by a benzoyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 4, and methoxy substituents at positions 6 and 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3.ClH/c1-34-25-16-22-24(17-26(25)35-2)30-18-23(28(33)19-6-4-3-5-7-19)27(22)32-14-12-31(13-15-32)21-10-8-20(29)9-11-21;/h3-11,16-18H,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRHZASLZKMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The use of automated synthesis platforms and high-throughput screening techniques can help optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Piperazine Coupling
The 4-(4-fluorophenyl)piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr):
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Reagents : 4-(4-fluorophenyl)piperazine reacts with chlorinated quinoline intermediates in anhydrous DCM/DMF (3:1) at 80°C for 12–16 hours .
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Catalysis : Potassium carbonate (K₂CO₃) enhances reaction efficiency, achieving yields of 72–78% .
Benzoyl Group Installation
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Friedel-Crafts Acylation : Benzoyl chloride is coupled to the quinoline core using AlCl₃ in nitrobenzene at 120°C, with regioselectivity controlled by steric and electronic effects .
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Workup : The product is precipitated as the hydrochloride salt using HCl/ethanol (1:4), achieving >95% purity .
Reaction Optimization Data
Stability and Reactivity
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pH Sensitivity : The compound decomposes above pH 8.0, releasing free piperazine derivatives .
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Thermal Stability : Stable up to 200°C (TGA data), but undergoes retro-Friedel-Crafts decomposition at >220°C .
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Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or PEGylated lipids .
Mechanistic Insights
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Kinase Inhibition : The 4-fluorophenylpiperazine group engages in halogen bonding with kinase active-site histidine residues (e.g., H61, H85 in tyrosinase), confirmed by X-ray crystallography .
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Regioselectivity : Electron-donating methoxy groups direct electrophilic substitution to the 4-position of the quinoline ring .
Industrial-Scale Challenges
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Cost Drivers : Thionyl chloride usage increases hazardous waste (requires specialized neutralization) .
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Alternate Routes : Microwave-assisted synthesis reduces reaction times by 60% but requires capital investment .
This compound exemplifies the interplay between targeted functionalization and reaction engineering, with implications for developing optimized kinase inhibitors. Future research should prioritize greener solvents and continuous-flow systems to address scalability limitations .
Scientific Research Applications
Serotonin Receptor Modulation
This compound exhibits affinity for serotonin receptors, particularly the 5-HT6 receptor. Research indicates that antagonists of this receptor can enhance cognitive functions and may be beneficial in treating mood disorders such as depression and anxiety. The modulation of serotonin pathways is crucial for developing antidepressant therapies.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride may exhibit significant activity against various bacterial strains, potentially positioning it as a candidate for developing new antibiotics.
Anticancer Potential
The compound's structural features may also contribute to its anticancer properties. Quinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This aspect warrants further investigation to explore its efficacy in cancer therapy.
Case Studies and Research Findings
Research on this compound has primarily focused on its pharmacological properties:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Serotonin Receptor Affinity | Demonstrated significant binding affinity to 5-HT6 receptors, indicating potential for cognitive enhancement. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Study 3 | Anticancer Properties | Induced apoptosis in cultured cancer cell lines, highlighting its potential as an anticancer agent. |
Mechanism of Action
The mechanism by which 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Screening Data
Key structural analogues include compounds with modifications to the quinoline core, substituent groups, or piperazine-linked aromatic systems. Below is a comparative analysis based on molecular features and available
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Modifications: The target compound retains the 6,7-dimethoxyquinoline core, whereas analogues like C₂₅H₂₀ClF₂N₃O₂S feature a 6-fluoro substitution, which may alter electronic properties and binding affinity .
- Piperazine Substituents : Replacing the 4-fluorophenyl group in the target compound with a 2-fluorophenyl (as in C₂₅H₂₀ClF₂N₃O₂S) could influence steric interactions with target receptors.
Pharmacological Implications
- Target Selectivity: The 4-fluorophenyl-piperazine moiety in the target compound may enhance affinity for serotonin (5-HT) or dopamine receptors, a feature shared with other piperazine-containing quinolines .
- Antimicrobial Activity : Sulfonyl-substituted analogues (e.g., C₂₅H₂₀ClF₂N₃O₂S) may exhibit broader antimicrobial spectra due to increased electrophilicity .
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~513.0 vs. 460.98–499.97 in analogues) suggests increased lipophilicity, which may affect blood-brain barrier penetration.
- Solubility : The hydrochloride salt confers better solubility in polar solvents compared to neutral sulfonyl or benzoyl analogues.
Biological Activity
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride is a synthetic compound that has gained attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 477.96 g/mol. It features several functional groups, including a benzoyl moiety, a piperazine ring, and methoxy groups attached to the quinoline structure. The presence of the fluorophenyl group is particularly noteworthy for its influence on biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through enzyme inhibition and receptor modulation.
Tyrosinase Inhibition
One significant area of study involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. In a study evaluating similar piperazine derivatives, compounds demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating potent activity. For instance, one derivative showed an IC50 of 0.18 μM, significantly more active than kojic acid (IC50 = 17.76 μM) . This suggests that 3-benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride may also exhibit similar inhibitory effects.
Biological Assays and Efficacy
The compound has been evaluated across various biological assays to determine its efficacy.
Antimelanogenic Activity
In vitro studies on B16F10 melanoma cells have shown that compounds with similar structures can exert antimelanogenic effects without cytotoxicity. This was evidenced by the ability to inhibit melanin production effectively while maintaining cell viability .
Case Studies
Recent research has highlighted the significance of structural modifications in enhancing biological activity. For example, derivatives of 4-(4-fluorobenzyl)piperazine have been optimized to improve their affinity for tyrosinase. These studies emphasize the importance of the piperazine scaffold in modulating biological activity .
Comparative Analysis
A comparative analysis of various derivatives and their biological activities can provide insights into structure-activity relationships (SAR). The following table summarizes key findings from recent studies:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 26 | 4-(4-Fluorobenzyl)piperazine | 0.18 | Tyrosinase inhibitor |
| Kojic Acid | N/A | 17.76 | Reference inhibitor |
| Compound 5b | 4-(4-Fluorobenzyl)piperazine derivative | Varies | Enhanced tyrosinase inhibition |
Q & A
Q. Optimization Strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr to enhance reactivity .
- Temperature control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.
- Purification : Crystallization in ethyl acetate yields high-purity solids (reported yields: 60–85% for analogous compounds) .
Basic: How is the compound characterized using spectroscopic and spectrometric techniques?
Methodological Answer :
Key characterization steps include:
- 1H/13C NMR :
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C28H26FN3O3: 496.1932; observed: 496.1935) validates molecular formula .
Basic: What crystallographic methods determine its three-dimensional structure, and which software tools are recommended?
Q. Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
- Refinement : Iterative least-squares refinement via SHELXL to minimize R-factor discrepancies (< 0.05 for high-resolution data) .
- Validation : Check for disorder using PLATON; analyze hydrogen bonding networks with Mercury.
Advanced: How can conformational analysis of the piperazine ring inform structure-activity relationships (SAR)?
Q. Methodological Answer :
- Cremer-Pople puckering parameters : Calculate ring puckering amplitude () and phase angle () from crystallographic coordinates to quantify non-planarity .
- Example: For a chair-like conformation, Å and .
- SAR implications : Enhanced receptor binding is observed when the piperazine adopts a flattened boat conformation, increasing hydrophobic interactions .
Advanced: How do structural analogs with varying substituents (e.g., chloro, bromo) compare in physicochemical properties?
Q. Methodological Answer :
- Comparative synthesis : Replace 4-fluorophenyl with halogenated analogs (e.g., 4-chlorophenyl) and assess:
- Data interpretation : Use HPLC retention times and partition coefficient calculations to validate trends.
Advanced: How can researchers resolve discrepancies between crystallographic and spectroscopic data?
Q. Methodological Answer :
- Scenario : Disordered solvent molecules in the crystal may cause mismatched NMR signals.
- Steps :
Advanced: What challenges arise in synthesizing methoxy- and benzoyl-substituted quinolines, and how are they addressed?
Q. Methodological Answer :
- Challenges :
- Steric hindrance : Bulky benzoyl groups slow acylation.
- Oxidation : Methoxy groups may degrade under harsh conditions.
- Mitigation :
- Use mild bases (e.g., K2CO3) and low temperatures (0–5°C) during benzoylation.
- Protect methoxy groups with TMSCl prior to reactive steps .
Advanced: How can computational methods predict biological target interactions?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 5-HT2A receptor) to model binding.
- Key interactions : Fluorophenyl moiety forms π-π stacking with Trp336; quinoline nitrogen hydrogen-bonds to Asp155.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
